molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4

2-Amino-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B582029
CAS No.: 887625-09-4
M. Wt: 168.584
InChI Key: VEHNVCGISXDBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by the presence of an imidazole ring fused to a pyridazine ring, with an amino group at the 2-position and a chlorine atom at the 6-position. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridazine with an amine source, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-chloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-6-chloroimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical and biological properties.

Biological Activity

2-Amino-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H5ClN4. Its structure features an imidazo-pyridazine ring system, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases, particularly phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression. Inhibition of PI3Kγ has been linked to reduced cell migration and cytokine production in immune cells .
  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluating its effects on cancer cell lines revealed:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.4Induction of apoptosis via kinase inhibition
MCF-7 (Breast Cancer)3.8Cell cycle arrest and apoptosis induction
HeLa (Cervical Cancer)4.5Inhibition of proliferation through signaling disruption

This data highlights the compound's potential as an anticancer agent through various mechanisms.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Inhibition of PI3Kγ

A study conducted on the effects of this compound on PI3Kγ showed that it significantly inhibited the enzyme's activity in vitro. The compound was tested at varying concentrations, demonstrating a half-maximal inhibitory concentration (IC50) of approximately 7.1 nM. This finding underscores its potential as a therapeutic agent for diseases where PI3Kγ is implicated, such as autoimmune disorders and certain cancers .

Case Study 2: Antitumor Effects in Animal Models

In vivo studies using mouse models with induced tumors have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was primarily attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis. These promising results warrant further investigation into its clinical applications .

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNVCGISXDBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677833
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887625-09-4
Record name 6-Chloroimidazo[1,2-b]pyridazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100-mL, round-bottomed flask was added azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone from Step 2 (2.3 g, 10 mmol) and DMF (40 mL). The solution was heated to 100° C. and H2O (1.8 mL, 100 mmol) was added. The mixture was stirred for 45 min and then allowed to cool to room temperature. The mixture was poured into water (150 mL) and then concentrated in vacuo. The solid residue was dissolved in 1:2 MeOH/CH2Cl2 (900 mL) and concentrated onto silica. Purification by silica gel chromatography (1 to 5% MeOH (2 M in NH3)/CH2Cl2) afforded the title compound as a yellow-green solid (0.71 g, 42% yield). MS (ESI positive ion) m/z: 169 (M+1). 1H NMR (400 MHz, DMSO-d6): δ ppm 7.69 (d, J=9.2 Hz, 1H), 7.37 (s, 1H), 7.05 (d, J=9.2 Hz, 1H), 5.74 (broad s, 2H).
Name
azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Yield
42%

Synthesis routes and methods II

Procedure details

To a solution of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide (80 mg, 0.30 mmol) in a THF:methanol:water (1 mL each) mixture was added anhydrous potassium carbonate (400 mg, 3 mmol). The reaction mixture was refluxed for 8 hrs. After cooling to rt, the reaction mixture diluted with ethyl acetate and water. The phases were separated and the organic layer was washed with brine (2×5 mL), dried over sodium sulfate and concentrated to afford the title compound (45 mg, 90%). 1H NMR (DMSO-d6, 300 MHz): δ 5.65 (s, 2H), 7.02 (d, 1H), 7.7 (d, 1H).
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.